

Application Notes: Quantification of Angiotensin II using ELISA Kits

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Compound of Interest

Compound Name: ATII

Cat. No.: B117631

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Introduction

Angiotensin II (Ang II) is the primary bioactive octapeptide of the renin-angiotensin system (RAS) and a critical regulator of blood pressure, fluid and electrolyte balance.^[1] Its quantification in biological samples is essential for research in cardiovascular disease, hypertension, renal pathophysiology, and for the development of therapeutic agents targeting the RAS. Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a sensitive and specific method for measuring Angiotensin II concentrations in various biological matrices such as serum, plasma, and tissue homogenates.^{[2][3]} These assays are typically designed as competitive ELISAs due to the small size of the Angiotensin II molecule.

Principle of the Assay

The majority of Angiotensin II ELISA kits operate on the principle of competitive immunoassay.^{[3][4]} In this format, a known amount of Angiotensin II is pre-coated onto the wells of a microplate. The sample or standard containing unknown amounts of Angiotensin II is added to the wells along with a fixed amount of biotinylated detection antibody specific for Angiotensin II. The Angiotensin II in the sample competes with the coated Angiotensin II for binding to the limited amount of detection antibody.^[5] After an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated antibody captured on the plate.^[4] Following another wash step, a substrate solution (TMB) is added, which develops a color in proportion to the amount of

enzyme present.[3] The intensity of the color is inversely proportional to the concentration of Angiotensin II in the sample; higher concentrations of Angiotensin II in the sample lead to less antibody binding to the plate, resulting in a weaker color signal.[5] The concentration is then determined by comparing the optical density of the samples to a standard curve.[3]

Quantitative Data Summary

The performance of commercially available Angiotensin II ELISA kits can vary. The following table summarizes typical quantitative data for these kits.

Parameter	Typical Value	Species Reactivity	Sample Types
Detection Range	31.25 - 2000 pg/mL	Human, Mouse, Rat	Serum, Plasma, Tissue Homogenates, Other biological fluids
Sensitivity	< 18.75 pg/mL	Human, Mouse, Rat	Serum, Plasma, Tissue Homogenates, Other biological fluids
Intra-assay CV (%)	< 10%	N/A	N/A
Inter-assay CV (%)	< 10%	N/A	N/A

Note: These values are representative and may vary between different manufacturers and specific kit lots. Always refer to the manufacturer's instructions for the most accurate information.

Experimental Protocols

Reagent Preparation

- Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration as indicated in the kit manual.
- Standard Dilutions: Reconstitute the lyophilized Angiotensin II standard with the provided standard diluent to create a stock solution. Allow it to dissolve completely and mix gently. Prepare a serial dilution of the standard stock solution to create a standard curve. Typical

concentrations may range from 2000 pg/mL down to 31.25 pg/mL. The standard diluent serves as the zero standard (0 pg/mL).[\[6\]](#)

- Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated antibody to its working concentration using the provided diluent.
- Streptavidin-HRP Conjugate (1x): Dilute the concentrated streptavidin-HRP conjugate to its working concentration.

Sample Preparation

- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[\[6\]](#)[\[7\]](#) Centrifuge at approximately 1000 x g for 15-20 minutes.[\[6\]](#)[\[7\]](#) Carefully collect the serum supernatant. If not used immediately, store samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[7\]](#)
- Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).[\[7\]](#) Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[\[6\]](#) Collect the plasma supernatant and store as described for serum.
- Tissue Homogenates:
 - Rinse the tissue with ice-cold PBS (pH 7.4) to remove excess blood.
 - Weigh the tissue and mince it into small pieces.
 - Homogenize the tissue in a suitable lysis buffer (the volume depends on the tissue weight, a common ratio is 1g of tissue to 9mL of PBS) using a glass homogenizer on ice.[\[8\]](#)
 - To further disrupt the cells, the suspension can be sonicated or subjected to freeze-thaw cycles.[\[8\]](#)
 - Centrifuge the homogenate at approximately 5000 x g for 5-10 minutes at 2-8°C.[\[8\]](#)
 - Collect the supernatant for the assay.

Assay Procedure

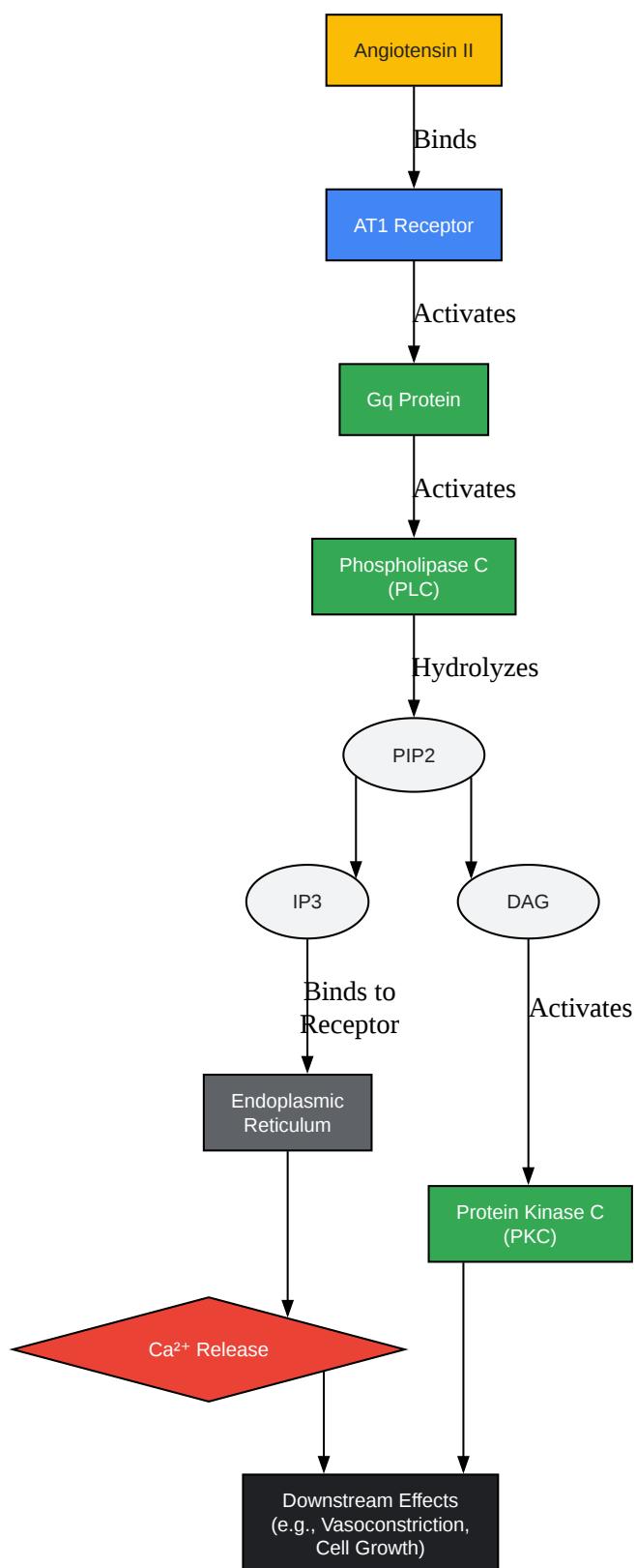
- Add Samples and Standards: Add 50 μ L of each standard and prepared sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
- Add Detection Antibody: Immediately add 50 μ L of the 1x Biotinylated Detection Antibody to each well.
- Incubate: Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C.
- Wash: Aspirate the liquid from each well and wash each well with 1x Wash Buffer (approximately 300-350 μ L per well). Repeat the wash step 3-5 times. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it against clean paper towels.
- Add Streptavidin-HRP: Add 100 μ L of 1x Streptavidin-HRP conjugate to each well.
- Incubate: Cover the plate and incubate for 30 minutes at 37°C.
- Wash: Repeat the wash step as described in step 4.
- Substrate Development: Add 90 μ L of TMB Substrate solution to each well. Cover the plate and incubate in the dark at 37°C for 15-30 minutes. Monitor for color development.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 10-20 minutes of adding the stop solution.

Data Analysis

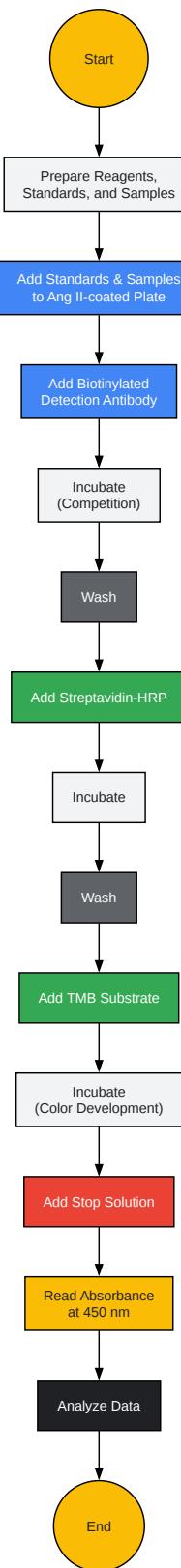
- Calculate the average OD for each set of duplicate standards and samples.
- Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding Angiotensin II concentration on the x-axis.
- The relationship between concentration and OD will be inverse. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.[\[9\]](#)

- Determine the concentration of Angiotensin II in the samples by interpolating their mean OD values from the standard curve.
- If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Visualizations

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Caption: Angiotensin II Signaling Pathway via the AT1 Receptor.

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Caption: Experimental Workflow for Competitive Angiotensin II ELISA.

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